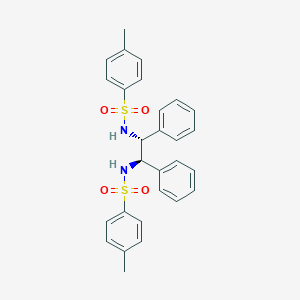

(1R,2R)-N,N'-di-p-Toluenesulfonyl-1,2-diphenyl-1,2-ethylenediamine

描述

吗啡葡糖醛酸是吗啡的代谢产物,吗啡是一种强效止痛药,来源于鸦片罂粟。吗啡代谢主要发生在肝脏,在那里它被转化为两种主要的代谢产物:吗啡-3-葡糖醛酸和吗啡-6-葡糖醛酸。这些代谢产物是通过葡糖醛酸化过程形成的,该过程涉及将葡萄糖醛酸部分添加到吗啡中。 吗啡-6-葡糖醛酸以其强效止痛作用而闻名,而吗啡-3-葡糖醛酸则与兴奋作用有关 .

准备方法

合成路线和反应条件: 吗啡葡糖醛酸是通过葡糖醛酸化过程合成的,该过程由酶尿苷 5'-二磷酸-葡萄糖醛酸转移酶 (UGT) 催化。 这种酶促进葡萄糖醛酸从尿苷二磷酸葡萄糖醛酸转移到吗啡,导致吗啡-3-葡糖醛酸和吗啡-6-葡糖醛酸的形成 .

工业生产方法: 在工业环境中,吗啡葡糖醛酸的生产涉及从鸦片罂粟中提取吗啡,然后使用 UGT 酶将其转化为葡糖醛酸。 该过程通常包括提取、纯化和酶促转化等步骤,然后分离和表征葡糖醛酸代谢产物 .

化学反应分析

反应类型: 吗啡葡糖醛酸主要经历葡糖醛酸化,一种 II 期代谢反应。 该反应涉及将葡萄糖醛酸与吗啡结合,导致形成吗啡-3-葡糖醛酸和吗啡-6-葡糖醛酸 .

常用试剂和条件: 葡糖醛酸化过程需要尿苷二磷酸葡萄糖醛酸作为辅因子,并由 UGT 酶催化。 该反应通常发生在肝脏中,肝脏中富含 UGT 酶 .

形成的主要产物: 吗啡葡糖醛酸化的主要产物是吗啡-3-葡糖醛酸和吗啡-6-葡糖醛酸。 吗啡-6-葡糖醛酸以其强效止痛作用而闻名,而吗啡-3-葡糖醛酸具有兴奋作用 .

科学研究应用

Asymmetric Synthesis

TsDPEN is primarily utilized as a chiral ligand in asymmetric synthesis. Its ability to form stable complexes with transition metals enhances the selectivity of various reactions. This property is particularly useful in:

- Catalytic Hydrogenation : TsDPEN is used in the hydrogenation of prochiral ketones and imines to produce optically active amines and alcohols. The presence of the sulfonyl groups helps stabilize the metal-ligand complex, facilitating the reaction under mild conditions .

- Asymmetric Transfer Hydrogenation : The compound serves as a ligand in transfer hydrogenation reactions, which are crucial for synthesizing chiral amines from prochiral substrates. This process is valuable in pharmaceuticals where chirality is essential for biological activity .

Organocatalysis

In organocatalysis, TsDPEN has been employed as a bifunctional catalyst that can activate substrates through hydrogen bonding and Lewis acid-base interactions. This dual functionality allows for enhanced reactivity and selectivity in various organic transformations, including:

- Michael Additions : The compound can catalyze Michael additions of nucleophiles to α,β-unsaturated carbonyl compounds, leading to the formation of valuable building blocks in organic synthesis .

Coordination Chemistry

TsDPEN acts as a versatile ligand in coordination chemistry, forming complexes with various metal ions. These complexes are studied for their potential applications in:

- Catalytic Processes : Metal-TsDPEN complexes have shown promise in catalyzing a range of reactions, including cross-coupling and oxidation reactions .

Case Study 1: Catalytic Hydrogenation of Imines

A study demonstrated the effectiveness of TsDPEN as a ligand in the catalytic hydrogenation of imines. The reaction was carried out using Ru-based catalysts where TsDPEN provided high enantioselectivity (up to 99% ee) for the desired amines. The results indicated that the steric and electronic properties of TsDPEN significantly influenced the reaction outcome .

Case Study 2: Asymmetric Synthesis of Chiral Amines

In another research project, TsDPEN was utilized for the asymmetric synthesis of chiral amines via transfer hydrogenation. The reaction conditions were optimized to achieve high yields and enantioselectivities (up to 95% ee). This application highlights TsDPEN's role in developing efficient synthetic routes for pharmaceutical intermediates .

作用机制

吗啡-6-葡糖醛酸主要通过与中枢神经系统中的 μ-阿片受体结合来发挥作用。这种结合导致这些受体的激活,从而产生镇痛作用。 与吗啡相比,吗啡-6-葡糖醛酸对 μ-阿片受体的亲和力更高,这有助于其强效的镇痛作用 .

另一方面,吗啡-3-葡糖醛酸对 μ-阿片受体的亲和力很低,并且与兴奋作用有关。 吗啡-3-葡糖醛酸的确切作用机制尚不清楚,但据信它涉及与中枢神经系统中的其他受体和途径相互作用 .

相似化合物的比较

吗啡葡糖醛酸与其他阿片类药物的葡糖醛酸代谢产物相似,例如可待因-6-葡糖醛酸和吗啡-N-氧化物。 吗啡-6-葡糖醛酸在其强效的镇痛作用方面是独特的,其作用比吗啡本身更明显 .

类似化合物列表:- 可待因-6-葡糖醛酸

- 吗啡-N-氧化物

- 吗啡-3-葡糖醛酸

- 吗啡-6-葡糖醛酸

吗啡-6-葡糖醛酸因其对 μ-阿片受体的亲和力更高以及其强效的镇痛作用而脱颖而出,使其成为疼痛管理研究中的一种宝贵化合物 .

生物活性

(1R,2R)-N,N'-di-p-Toluenesulfonyl-1,2-diphenyl-1,2-ethylenediamine (commonly referred to as TsDPEN) is a significant compound in the field of asymmetric synthesis and catalysis. Its biological activity has garnered interest due to its potential applications in medicinal chemistry and catalysis. This article provides a comprehensive overview of its biological activity, including relevant data tables and findings from various studies.

- Chemical Formula : C28H28N2O4S2

- CAS Number : 121758-19-8

- Molecular Weight : 520.66 g/mol

- Melting Point : 128-131 °C

TsDPEN acts primarily as a chiral auxiliary in asymmetric synthesis, particularly in the formation of amines through reductive amination processes. It has been shown to facilitate the formation of chiral centers in various substrates, enhancing the yield and selectivity of the desired products. The compound's mechanism involves coordination with metal catalysts, which is crucial for its role in catalysis.

Anticancer Properties

Recent studies have explored the anticancer potential of TsDPEN and its derivatives. For instance, research indicates that TsDPEN derivatives may exhibit cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent studies:

These studies suggest that TsDPEN may induce apoptosis and inhibit proliferation in cancer cells through various mechanisms, including mitochondrial dysfunction and interference with cell cycle progression.

Neuroprotective Effects

In addition to its anticancer properties, TsDPEN has been investigated for its neuroprotective effects. A study demonstrated that TsDPEN could reduce neurotoxicity induced by beta-amyloid peptides in neuronal cell lines, suggesting potential applications in neurodegenerative diseases like Alzheimer's.

Case Studies

- Case Study on Anticancer Activity : A study published in Frontiers in Molecular Biosciences evaluated the efficacy of TsDPEN derivatives against a panel of human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics .

- Neuroprotection Study : Research conducted on SH-SY5Y neuroblastoma cells showed that TsDPEN could protect against oxidative stress-induced damage. The compound enhanced the expression of neuroprotective proteins and reduced markers of apoptosis .

属性

IUPAC Name |

4-methyl-N-[(1R,2R)-2-[(4-methylphenyl)sulfonylamino]-1,2-diphenylethyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N2O4S2/c1-21-13-17-25(18-14-21)35(31,32)29-27(23-9-5-3-6-10-23)28(24-11-7-4-8-12-24)30-36(33,34)26-19-15-22(2)16-20-26/h3-20,27-30H,1-2H3/t27-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJEDVDWSFHJKIZ-VSGBNLITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370008 | |

| Record name | N,N'-[(1R,2R)-1,2-Diphenylethane-1,2-diyl]bis(4-methylbenzene-1-sulfonamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121758-19-8 | |

| Record name | N,N'-[(1R,2R)-1,2-Diphenylethane-1,2-diyl]bis(4-methylbenzene-1-sulfonamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2R)-N,N'-Di-p-toluenesulfonyl-1,2-diphenylethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。